Withanoside V

Overview

Description

Mechanism of Action

Target of Action

Withanoside V, a bioactive constituent of Withania somnifera, has been shown to have a strong binding affinity for viral S-glycoprotein, which is responsible for the attachment to the human ACE2 receptor . This suggests that the primary targets of this compound are the S-glycoprotein of viruses and the ACE2 receptor in human cells .

Mode of Action

This compound interacts with its targets by binding to them. This binding can alter the structure and function of the targets, thereby affecting their activity. For instance, this compound might bind to the SARS-CoV-2 S protein and alter the S protein, thereby hindering its access into the host cells . It can also impede the functional activities of SARS-CoV-2 main protease (Mpro) .

Biochemical Pathways

It is known that this compound can control cytokine secretions during infection and could alleviate the cytokine storm in the lungs This suggests that this compound may affect the immune response and inflammatory pathways

Pharmacokinetics

In silico ADME/T analysis has been used to determine the physiochemical properties of this compound . These studies suggest that this compound follows Lipinski’s rules of five, indicating good oral bioavailability. It has significant absorption from the gastrointestinal tract and the ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, it has been found to control cytokine secretions during infection, which could alleviate the cytokine storm in the lungs . This suggests that this compound may have anti-inflammatory effects. Additionally, this compound has been found to hinder the access of SARS-CoV-2 into host cells , suggesting antiviral effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV radiation has been found to affect the action of this compound . Moreover, many factors such as growth rate, geographical, and environmental conditions are known to modulate the content of withanolides, including this compound

Biochemical Analysis

Biochemical Properties

Withanoside V plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human serum albumin, altering its secondary structure and increasing its helical content . This interaction suggests that this compound can influence the transport and distribution of other molecules in the bloodstream. Additionally, this compound has been predicted to inhibit the main protease (Mpro) of SARS-CoV-2, indicating its potential as an antiviral agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been found to enhance the production of white blood cells, thereby boosting the immune system . In human skin epidermal cells, this compound supports rapid wound healing by augmenting the expression of genes such as TGF-β1 and EGF . Furthermore, it has been shown to impede the functional activities of SARS-CoV-2 main protease, thereby hindering the virus’s ability to replicate .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It binds to human serum albumin, leading to changes in the protein’s secondary structure . This binding interaction enhances the stability of the protein-ligand complex. Additionally, this compound inhibits the main protease (Mpro) of SARS-CoV-2 by binding to its active site, thereby preventing the virus from replicating . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied using liquid chromatography. It was found that this compound remains stable for up to 24 hours at room temperature after extraction . Long-term studies have shown that this compound can maintain its bioactivity over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving Sprague Dawley rats, this compound was administered at doses of 100, 300, and 1000 mg/kg/day for 28 consecutive days The results showed that this compound was safe up to a dose level of 1000 mg/kg/day, with no toxicologically relevant findings

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized via the mevalonate pathway and the non-mevalonate pathway . The compound interacts with intermediate precursors such as cholesterol, mevalonic acid, and squalene. These interactions play a crucial role in the biosynthesis of withanolides, highlighting the importance of this compound in metabolic processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to bind with human serum albumin, facilitating its transport in the bloodstream . Additionally, this compound exhibits significant absorption from the gastrointestinal tract and can cross the blood-brain barrier . These properties enhance its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that this compound can localize to the cell membrane and cytoplasm, where it exerts its effects on cellular processes . This localization is essential for its role in modulating cell signaling pathways and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Withanoside V involves several steps, starting from the extraction of the root of Withania somnifera. The process typically includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Isolation: The extract is subjected to chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to isolate this compound.

Purification: Further purification is achieved through recrystallization or other chromatographic methods.

Industrial Production Methods

Industrial production of this compound is primarily based on large-scale extraction from Withania somnifera roots. The process involves:

Cultivation: Large-scale cultivation of Withania somnifera plants.

Harvesting: Harvesting the roots at the optimal time to ensure maximum yield of withanolides.

Extraction and Purification: Using industrial-scale extraction and purification techniques to obtain this compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Withanoside V undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form withaferin A, another bioactive withanolide.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Reduction: Reduction reactions can modify the lactone ring, altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Hydrolysis: Hydrochloric acid (HCl) or specific enzymes are used for hydrolysis.

Reduction: Sodium borohydride (NaBH₄) is often used for reduction reactions.

Major Products Formed

Oxidation: Withaferin A

Hydrolysis: Aglycone and sugar components

Reduction: Modified withanolides with altered biological activity

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other withanolides.

Biology: Studied for its role in modulating cellular pathways and gene expression.

Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.

Industry: Utilized in the development of dietary supplements and herbal medicines

Comparison with Similar Compounds

Withanoside V is often compared with other withanolides such as:

Withanolide A: Known for its anti-cancer properties.

Withanolide B: Exhibits strong anti-inflammatory effects.

Withanoside IV: Similar to this compound but differs in the presence of an additional hydroxyl group

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse biological activities make it a valuable subject of research in the fields of chemistry, biology, and medicine.

Properties

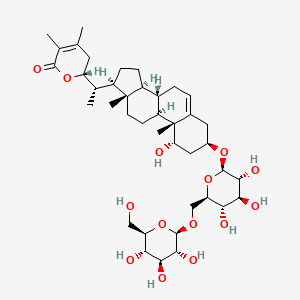

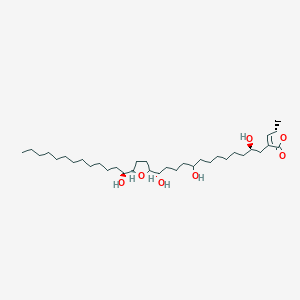

IUPAC Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H62O14/c1-17-12-26(52-36(49)18(17)2)19(3)23-8-9-24-22-7-6-20-13-21(14-29(42)40(20,5)25(22)10-11-39(23,24)4)51-38-35(48)33(46)31(44)28(54-38)16-50-37-34(47)32(45)30(43)27(15-41)53-37/h6,19,21-35,37-38,41-48H,7-16H2,1-5H3/t19-,21+,22-,23+,24-,25-,26+,27+,28+,29-,30+,31+,32-,33-,34+,35+,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLWKSUMHLVXAM-KFJRISAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443612 | |

| Record name | Withanoside V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256520-90-8 | |

| Record name | Withanoside V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256520908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Withanoside V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WITHANOSIDE V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8XP7MQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1243428.png)

![(12Z,25Z)-5,16,21,32,36-Pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243435.png)

![3-[(E)-1-(4-bromophenyl)ethylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1243440.png)

![(1R,2R,4aS,8aS)-2-[(2R)-2-hydroxybutyl]-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1243442.png)

![1-benzyl-2-methyl-3-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}-1H-indole](/img/structure/B1243443.png)